molecular formula C21H17ClN4O B5990542 N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide

N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide

Cat. No.: B5990542
M. Wt: 376.8 g/mol
InChI Key: QMWOMVGEIXZXPZ-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structure of this compound, featuring a benzotriazole core with chlorophenyl and phenylacetamide substituents, imparts it with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide typically involves the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized via the cyclization of o-phenylenediamine with nitrous acid, forming 1,2,3-benzotriazole.

    Substitution Reactions: The introduction of the 4-chlorophenyl and 6-methyl groups can be achieved through electrophilic aromatic substitution reactions. Chlorobenzene and methyl iodide are common reagents used in these steps.

    Acylation: The final step involves the acylation of the benzotriazole derivative with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities, converting them into amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents such as thionyl chloride (SOCl₂) are typical for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield benzotriazole carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug development.

Industry

Industrially, benzotriazole derivatives are used as corrosion inhibitors, UV stabilizers, and in the production of polymers and dyes

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole core can bind to metal ions, inhibiting enzymatic activity, while the aromatic substituents can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: The parent compound, known for its use as a corrosion inhibitor.

    4-Chlorobenzotriazole: A derivative with similar properties but lacking the phenylacetamide group.

    2-Phenylbenzotriazole: Another derivative with a different substitution pattern.

Uniqueness

N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O/c1-14-11-19-20(25-26(24-19)17-9-7-16(22)8-10-17)13-18(14)23-21(27)12-15-5-3-2-4-6-15/h2-11,13H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWOMVGEIXZXPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)CC3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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